Lithium 2-(4-methylpyridin-2-yl)acetate
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Overview
Description
Lithium 2-(4-methylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C₈H₈LiNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a lithium ion bonded to the 2-(4-methylpyridin-2-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methylpyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes may be formed.
Substitution: Various substituted pyridine derivatives can be obtained.
Scientific Research Applications
Lithium 2-(4-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving lithium’s effects on biological systems, such as its role in enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection, is ongoing.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Lithium 2-(4-methylpyridin-2-yl)acetate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission and signal transduction pathways. For example, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in various cellular processes, including neuroprotection and mood regulation.
Comparison with Similar Compounds
Lithium acetate: A simpler lithium salt with similar applications in organic synthesis.
Lithium carbonate: Widely used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing properties.
Uniqueness: Lithium 2-(4-methylpyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of lithium with the reactivity of the pyridine ring. This makes it particularly useful in specialized organic synthesis reactions and in studies exploring the combined effects of lithium and pyridine derivatives.
Biological Activity
Lithium 2-(4-methylpyridin-2-yl)acetate is a compound that has garnered interest in various fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a lithium ion coordinated with an acetate group and a substituted pyridine ring. The presence of the lithium ion is significant as it is known to influence various biological processes.
The biological activity of lithium compounds, including this compound, is primarily attributed to their ability to modulate enzyme activities and neurotransmitter systems. Notably, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in numerous cellular processes such as:
- Neuroprotection : Lithium's inhibition of GSK-3 may contribute to its neuroprotective effects, which are beneficial in treating mood disorders.
- Mood Stabilization : Lithium compounds are widely used in psychiatry for stabilizing mood in bipolar disorder patients, suggesting that this compound may have similar applications.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may lead to various biological effects:
- GSK-3 Inhibition : This inhibition is linked to enhanced neurogenesis and reduced apoptosis in neuronal cells.
- Nitric Oxide Synthase (iNOS) : Studies have shown that related pyridine derivatives can influence iNOS activity, which plays a role in inflammatory responses .
Neuroprotective Effects
Lithium compounds have been extensively studied for their neuroprotective properties. This compound may help protect against neurodegeneration by:
- Reducing oxidative stress.
- Modulating inflammatory pathways.
These actions may be particularly relevant in conditions such as Alzheimer's disease and other forms of dementia.
Case Studies
- Mood Disorders : Clinical studies have demonstrated that lithium therapy can significantly reduce the frequency and severity of manic episodes in patients with bipolar disorder. The effectiveness of this compound in such contexts remains an area of ongoing research.
- Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to this compound may reduce amyloid-beta levels, a hallmark of Alzheimer's disease, thereby potentially slowing disease progression .
Research Applications
This compound has several applications in scientific research:
Application Area | Description |
---|---|
Organic Synthesis | Used as a reagent for forming carbon-carbon bonds and synthesizing various organic compounds. |
Pharmaceutical Development | Investigated for its potential therapeutic effects in mood stabilization and neuroprotection. |
Biological Studies | Employed in studies examining the effects of lithium on enzyme inhibition and neurotransmitter modulation. |
Properties
IUPAC Name |
lithium;2-(4-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.Li/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFVCOKTBDPNC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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